molecular formula C18H19N3O2S B2849807 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole CAS No. 946378-61-6

1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole

Cat. No.: B2849807
CAS No.: 946378-61-6
M. Wt: 341.43
InChI Key: SHTLGNVKLJJWDA-UHFFFAOYSA-N
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Description

1-((4-Cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a benzo[d][1,2,3]triazole ring

Scientific Research Applications

1-((4-Cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 1H-benzo[d][1,2,3]triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzo[d][1,2,3]triazole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-cyclohexylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the benzo[d][1,2,3]triazole ring can interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-((4-Cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the sulfonyl group and the benzo[d][1,2,3]triazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,21-18-9-5-4-8-17(18)19-20-21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTLGNVKLJJWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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